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Compound of Interest |

1-(3-Bromo-4-
Compound Name:
hydroxyphenyl)propan-1-one

CAS No.: 18430-72-3

Cat. No.: B1387265

. J

Strategic Building Block for SERMs and Benzofuran
Scaffolds
Executive Summary

3'-Bromo-4'-hydroxypropiophenone (CAS 18430-72-3) represents a critical halogenated
phenolic intermediate in modern drug discovery. Its structural utility lies in the orthogonal
reactivity of its functional groups: the ketone moiety allows for Grignard additions (essential for
triarylethylene SERMS), the phenolic hydroxyl facilitates etherification, and the ortho-bromide
serves as a high-value handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura,
Sonogashira) to construct benzofuran cores. This guide details the regioselective synthesis,
analytical characterization, and downstream applications of this versatile scaffold.

Chemical Identity & Properties
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Property Data
IUPAC Name 1-(3-Bromo-4-hydroxyphenyl)propan-1-one
CAS Number 18430-72-3

Molecular Formula

Molecular Weight 229.07 g/mol
Appearance Off-white to beige crystalline solid
Melting Point 98-102 °C (Lit.)[1]
N Soluble in MeOH, EtOH, DMSO, EtOAc;
Solubility ) ]
sparingly soluble in water
K ~7.5 (Phenolic OH, lowered by ortho-Br electron
pKa

withdrawal)

Synthetic Methodology

The synthesis of 3'-Bromo-4'-hydroxypropiophenone requires precise control over
regioselectivity to avoid

-bromination of the alkyl chain. While elemental bromine (

) can be used, it often yields mixtures. The industry-standard protocol utilizes Copper(Il)
Bromide (

) in a heterogeneous system to ensure exclusive nuclear bromination at the 3' position.

3.1. Reaction Mechanism (Electrophilic Aromatic Substitution)

The phenolic hydroxyl group acts as a strong ortho/para director. Since the para position is
blocked by the propionyl group, the electrophile (

equivalent) is directed to the ortho position (C3').
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Figure 1: Mechanism of regioselective electrophilic bromination directed by the phenolic
hydroxy! group.

3.2. Validated Experimental Protocol

Objective: Synthesis of 3'-Bromo-4'-hydroxypropiophenone on a 50 mmol scale.

Reagents:

4'-Hydroxypropiophenone (7.51 g, 50 mmol)

Copper(ll) Bromide (

) (22.3 g, 100 mmol, 2.0 eq)

Ethyl Acetate (EtOAc) (150 mL)

Chloroform (

) (150 mL)

Step-by-Step Procedure:

e Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

e Solvation: Dissolve 4'-Hydroxypropiophenone in a 1:1 mixture of EtOAc and

(300 mL total).

o Addition: Add finely powdered
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in a single portion. The mixture will appear as a dark heterogeneous suspension.

o Reflux: Heat the reaction mixture to vigorous reflux (approx. 75-80 °C).
e Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (

) will disappear, replaced by the mono-brominated product (
) within 2—4 hours.

o Note: The green copper(ll) color will fade to white copper(l) bromide (
) as the reaction proceeds.
e Workup: Cool to room temperature. Filter off the solid

byproduct through a Celite pad.

o Extraction: Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic
layer over anhydrous

 Purification: Concentrate under reduced pressure. Recrystallize the crude residue from
Ethanol/Water (9:1) to yield off-white needles.

Expected Yield: 85-92%

Analytical Profiling

Confirming the position of the bromine atom is critical. The NMR splitting pattern definitively
distinguishes the 3'-bromo isomer from potential impurities.

4.1. 1H NMR Data (DMSO-

, 400 MH2)
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Chemical Shift Coupling
Proton
. ( Multiplicity L Interpretation
Assighment
ppm) )
] Phenolic proton
OH 10.85 Singlet (br) - ]
(deshielded)
Meta-coupling to
H-2' 8.12 Doublet 2.1Hz
H-6' (Ortho to Br)
Ortho-coupling to
Doublet of
H-6' 7.88 8.6, 2.1 Hz H-5', Meta to H-
Doublets
2!
Ortho-coupling to
H-5' 7.05 Doublet 8.6 Hz H-6' (Ortho to
OH)
Propionyl
-CH2- 2.95 Quartet 7.2 Hz
methylene
-CH3 1.10 Triplet 7.2 Hz Propionyl methyl

Key Diagnostic: The doublet at ~8.12 ppm with a small

value (2.1 Hz) confirms the proton is isolated between the carbonyl and the bromine, verifying
the 3-position substitution.

Applications in Drug Discovery

This intermediate is a gateway to two major classes of therapeutics: Selective Estrogen
Receptor Modulators (SERMs) and Benzofuran-based inhibitors.

5.1. Benzofuran Scaffold Construction

The ortho-bromo-phenol motif allows for a "one-pot” cyclization strategy to generate 2-
substituted benzofurans, a scaffold found in anti-arrhythmic drugs (e.g., Amiodarone analogs)
and antimicrobial agents.
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Reaction Conditions

3'-Bromo-4'-hydroxypropiophenone Pd(PPh3)2CI2, Cul, Et3N, DMF, 80°C | :

¢ T . 5

Sonogashira Coupling
(Terminal Alkyne + Pd/Cu)

| 0-Alkynyl Phenol Intermediate i
1

______________ —

Cyclization
(Base-mediated or Au/Pt catalyst)

:

2-Substituted-5-propionylbenzofuran

Click to download full resolution via product page

Figure 2: Workflow for converting the bromo-intermediate into a benzofuran core via
Sonogashira coupling and cyclization.

5.2. SERM Analogs

In the development of triphenylethylene SERMs (similar to Ospemifene or Tamoxifen), the
propiophenone chain forms the central alkene backbone.

e Protection: The phenolic OH is protected (e.g., Benzyl ether).

o Grignard Reaction: Reaction with Phenylmagnesium bromide introduces the second aryl
ring.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1387265?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Dehydration: Acid-catalyzed elimination yields the triarylethylene core. The bromine atom on
the ring allows for late-stage diversification, enabling the addition of polar side chains to tune
receptor binding affinity.

Safety & Handling

o Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).

o Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the phenolic ring.
Light sensitive.

» Disposal: Halogenated organic waste. Do not mix with strong oxidizing agents.

References
e PubChem. (n.d.).[1] 1-(3-Bromo-4-hydroxyphenyl)propan-1-one (CAS 18430-72-3).[1][2]
[3][4] National Library of Medicine.[4] Retrieved from [Link][4]

o Organic Syntheses. (1943). Bromination of Phenols: General Methods. Org.[5][6][7][8] Synth.
Coll. Vol. 2, p.100. (Contextual grounding for EAS mechanism). Retrieved from [Link]

o Google Patents. (2016). Process for preparation of Ospemifene (WO2016110805A1).
(lllustrates propiophenone utility in SERM synthesis).

o MDPI. (2014). Regioselective Electrophilic Aromatic Bromination. Int. J. Mol. Sci. Retrieved
from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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